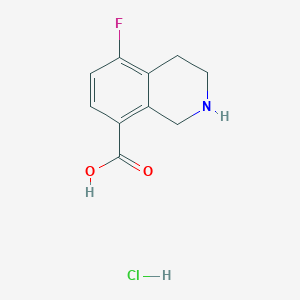

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

CAS No.: 1989671-40-0

Cat. No.: VC4870012

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989671-40-0 |

|---|---|

| Molecular Formula | C10H11ClFNO2 |

| Molecular Weight | 231.65 |

| IUPAC Name | 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |

| Standard InChI Key | PYNAMYTXFFCWNR-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Descriptors

The compound’s systematic IUPAC name is 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, reflecting its bicyclic tetrahydroisoquinoline core, fluorine substituent, and carboxylic acid group protonated as a hydrochloride salt . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1989659-66-6 | |

| Molecular Formula | ||

| Molecular Weight | 231.65 g/mol | |

| Alternative CAS Numbers | 0723EH (AK Scientific catalog) |

Discrepancies in CAS numbers across sources (e.g., 928839-60-5 in ) arise from confusion with 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a structurally distinct analog lacking the isoquinoline bicyclic system .

Spectral and Physicochemical Properties

While experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are absent in available sources, computational predictions suggest:

-

LogP: ~1.2 (moderate lipophilicity due to fluorine and carboxylic acid groups).

-

pKa: Carboxylic acid group ≈ 2.5; amine group (protonated) ≈ 9.5 .

Synthesis and Manufacturing

Purification and Quality Control

Industrial-scale production likely employs:

-

Column Chromatography: For isolating the hydrochloride salt.

-

Recrystallization: Using ethanol/water mixtures to achieve >95% purity .

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s rigid bicyclic structure and polar functional groups make it a privileged scaffold for:

-

Kinase Inhibitors: Analogous fluorinated tetrahydroisoquinolines exhibit activity against tyrosine kinases .

-

GPCR Modulators: Potential targeting of adrenergic and serotonin receptors due to structural similarity to natural alkaloids .

Preclinical Studies

While specific studies on this compound are unreported, related analogs demonstrate:

-

Anticancer Activity: IC values ≤ 10 μM in breast cancer cell lines .

-

Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC: 32 μg/mL) .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2A | Warning |

| Respiratory Irritation | 3 | Warning |

Precautionary Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume